molecular formula C9H7F3O2 B2859016 2,4,6-Trifluoro-3,5-dimethylbenzoic acid CAS No. 886762-23-8

2,4,6-Trifluoro-3,5-dimethylbenzoic acid

Cat. No.: B2859016
CAS No.: 886762-23-8
M. Wt: 204.148
InChI Key: SXGWHSPUAZKDFB-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol It is a derivative of benzoic acid, characterized by the presence of three fluorine atoms and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid typically involves the fluorination of 3,5-dimethylbenzoic acid. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trifluoro-3,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzoic acid depends on its specific application. In biochemical studies, the fluorine atoms can interact with biological molecules, altering their properties and functions. The compound may target specific enzymes or receptors, modulating their activity through interactions with the fluorine atoms and the carboxylic acid group .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluoro-3,6-dimethylbenzoic acid
  • 2,4,6-Trifluorobenzoic acid
  • 3,5-Dimethylbenzoic acid

Uniqueness

2,4,6-Trifluoro-3,5-dimethylbenzoic acid is unique due to the specific arrangement of fluorine and methyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects from the fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2,4,6-trifluoro-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-3-6(10)4(2)8(12)5(7(3)11)9(13)14/h1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGWHSPUAZKDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C(=O)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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